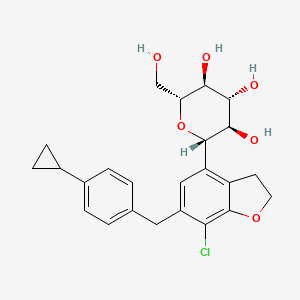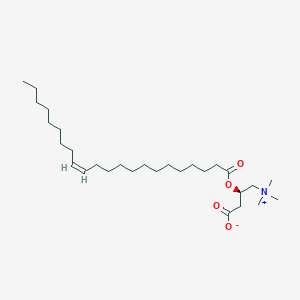
Erucyllevocarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erucyllevocarnitine is a palmityl-carnitine oxidation inhibitor.
Wissenschaftliche Forschungsanwendungen
Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation, which includes research on specific drugs for medical disorders such as asthma, depression, cardiovascular disease, addiction, and cancer. This research is relevant to understanding how Erucyllevocarnitine could be tailored for individual genetic profiles (Giacomini et al., 2007).
Cardiovascular Diseases
Levocarnitine, a related compound, has shown benefits in treating cardiovascular diseases. It reduces myocardial injury after ischemia and reperfusion, improves carbohydrate metabolism, and has anti-ischemic properties. This suggests potential applications of Erucyllevocarnitine in similar contexts (Ferrari et al., 2004).
Industrial Biocatalysis
Research on enzyme families such as ene-reductases, which includes compounds similar to Erucyllevocarnitine, highlights their potential industrial application in the production of fine and specialty chemicals, contributing to synthetic routes in chemical manufacture (Toogood & Scrutton, 2018).
Energy Metabolism in the Elderly
Levocarnitine supplementation in elderly subjects with rapid muscle fatigue indicated improvements in body composition, lipid profile, and fatigue. These findings could inform the potential use of Erucyllevocarnitine in similar applications for enhancing energy metabolism (Pistone et al., 2003).
Clinical Research Informatics
The development of databases like the Ontology of Clinical Research (OCRe) and networks like the Pharmacogenomics Research Network (PGRN) provide a foundation for supporting the entire range of knowledge activities in clinical research, which could be pivotal in understanding and applying Erucyllevocarnitine in clinical settings (Sim et al., 2014).
Clinical Trials and Data Networks
The Clinical Data Research Networks (CDRNs) and their engagement with clinicians in research settings offer insights into the challenges and strategies for involving Erucyllevocarnitine in clinical trials, enhancing the potential for improved patient outcomes (Unertl et al., 2018).
Eigenschaften
CAS-Nummer |
51267-35-7 |
|---|---|
Produktname |
Erucyllevocarnitine |
Molekularformel |
C29H55NO4 |
Molekulargewicht |
481.76 |
IUPAC-Name |
(R,Z)-3-(docos-13-enoyloxy)-4-(trimethylammonio)butanoate |
InChI |
InChI=1S/C29H55NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)34-27(25-28(31)32)26-30(2,3)4/h12-13,27H,5-11,14-26H2,1-4H3/b13-12-/t27-/m1/s1 |
InChI-Schlüssel |
WDWXOVLPQSTGNY-MEOKJUQFSA-N |
SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(O[C@H](CC([O-])=O)C[N+](C)(C)C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Erucyllevocarnitine; Erucyl-L-carnitine; L-Erucoylcarnitine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



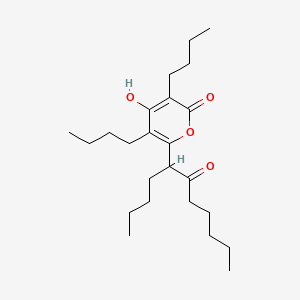






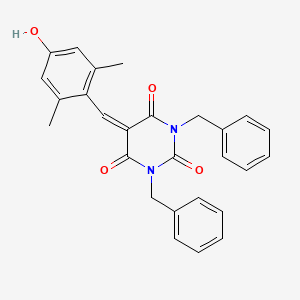
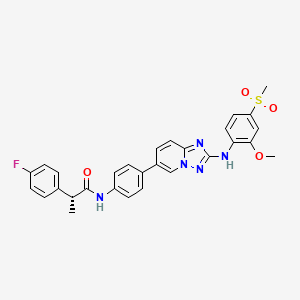
![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)

